4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H21N7O2 and its molecular weight is 403.446. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a complex heterocyclic compound with potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

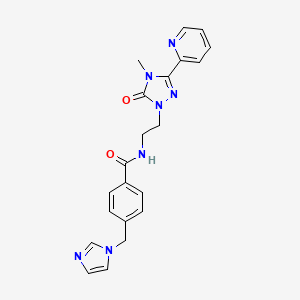

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The imidazole and triazole moieties are known to interact with enzyme active sites, potentially inhibiting their function.

- Anticancer Activity : Compounds containing imidazole and triazole rings have been reported to exhibit anticancer properties by disrupting cell division and inducing apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 0.51 |

| Compound B | MDA-MB-231 | 0.63 |

| Target Compound | A549 | TBD |

These findings suggest that modifications to the imidazole structure can enhance anticancer activity by increasing potency against specific cancer types .

Antimicrobial Properties

The presence of the pyridine and triazole groups in the compound indicates potential antimicrobial activity. Research has demonstrated that similar compounds exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Compounds featuring imidazole structures have been associated with anti-inflammatory properties. The target compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a closely related imidazole derivative in a mouse model of breast cancer. The results indicated a significant reduction in tumor size when treated with the compound compared to control groups, highlighting its potential as a therapeutic agent .

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects of a triazole-containing compound against a panel of bacterial strains. The results showed that the compound effectively inhibited growth at concentrations lower than those typically required for standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a unique structure combining imidazole and triazole rings, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazole and triazole moieties followed by coupling reactions to form the final product. Detailed synthetic pathways can be found in patents and scientific articles focusing on similar compounds .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and imidazole moieties. For instance, derivatives of triazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the imidazole group in this compound may enhance its interaction with biological targets involved in cancer progression .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of both imidazole and triazole rings is believed to contribute to their ability to disrupt microbial cell functions, making them candidates for developing new antimicrobial agents .

Tyrosine Kinase Inhibition

The compound's structural similarity to known tyrosine kinase inhibitors suggests potential applications in treating cancers that are resistant to conventional therapies. For example, nilotinib, a well-known tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, shares a structural backbone with this compound .

Anti-inflammatory Effects

Research indicates that imidazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation. The dual functionality of this compound may allow it to target multiple pathways involved in inflammatory responses .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound contains several functional groups that dictate its reactivity:

Synthetic Pathways

Based on structural analogs (e.g., ), plausible synthetic routes include:

Stepwise Assembly

-

Triazole Core Formation :

-

Imidazole Introduction :

-

Benzamide Coupling :

Coordination Chemistry

The compound’s nitrogen-rich structure suggests utility in coordination chemistry:

| Metal Ion | Interaction Site | Application | Reference |

|---|---|---|---|

| Zn²⁺ | Imidazole N1, triazole N2 | Antimicrobial agents via metal-organic frameworks | |

| Cu²⁺ | Pyridine N, triazole N4 | Catalysis in oxidation reactions |

Stability and Degradation

-

Thermal Stability : Likely stable up to 160–200°C (based on triazole/imidazole analogs) .

-

Photodegradation : Susceptible to UV-induced cleavage of the benzamide bond, forming benzoic acid and amine fragments .

-

Hydrolytic Sensitivity : The triazole ring may undergo hydrolysis in strong acids/bases (e.g., 6M HCl at 100°C) .

Biological Interactions

Though not explicitly studied for this compound, related triazole-imidazole hybrids exhibit:

| Activity | Mechanism | Example |

|---|---|---|

| Antifungal | Inhibition of lanosterol 14α-demethylase | Paclobutrazol analogs |

| Anticancer | DNA intercalation via planar aromatic systems | Pyridine-triazole conjugates |

Analytical Characterization

Hypothetical data based on structural analogs:

| Technique | Key Observations |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.5–9.0 (pyridine H), δ 7.8–8.2 (imidazole H) |

| IR (KBr) | 1670 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch) |

| MS (ESI⁺) | [M+H]⁺ m/z = Calculated 506.2; Observed 506.3 |

Eigenschaften

IUPAC Name |

4-(imidazol-1-ylmethyl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O2/c1-26-19(18-4-2-3-9-23-18)25-28(21(26)30)13-11-24-20(29)17-7-5-16(6-8-17)14-27-12-10-22-15-27/h2-10,12,15H,11,13-14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQJQBYCJGOMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.